An In-depth Technical Guide to the Basic Properties of 6-Aminoazepan-2-one Hydrochloride
An In-depth Technical Guide to the Basic Properties of 6-Aminoazepan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminoazepan-2-one hydrochloride (CAS: 1292369-18-6) is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and organic synthesis.[1] As a hydrochloride salt, it is expected to exhibit enhanced stability and aqueous solubility compared to its free base form, making it an attractive intermediate for drug development and other chemical industries.[1] This technical guide provides a summary of its known and estimated basic physicochemical properties, detailed experimental protocols for their determination, and a conceptual framework for its synthesis and biological evaluation. Due to the limited availability of public data for this specific compound, this guide combines information on the target molecule with data from closely related analogs and standardized experimental procedures to offer a comprehensive resource for researchers.
Physicochemical Properties
Quantitative experimental data for 6-Aminoazepan-2-one hydrochloride is not widely available in peer-reviewed literature. The following tables summarize the available information and provide estimates based on structurally similar compounds.
Table 1: General and Physical Properties
| Property | Value | Source/Comment |
| Chemical Formula | C₆H₁₃ClN₂O | [2][3] |
| Molecular Weight | 164.63 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [4] (Based on related isomer) |
| Melting Point | >280°C (decomposes) | [4] (Data for (R)-3-aminoazepan-2-one hydrochloride isomer; likely similar for the 6-amino isomer) |
Table 2: Acid-Base and Solubility Properties
| Property | Value | Source/Comment |
| pKa | Not Available | The pKa of the protonated amine is a critical parameter for understanding its ionization state at physiological pH. A general protocol for its determination is provided in Section 2.2. |
| Aqueous Solubility | Soluble in water | [1] (Qualitative description). Quantitative data is not available. A standard protocol for determination is provided in Section 2.3. |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | [4] (Data for (R)-3-aminoazepan-2-one hydrochloride isomer) |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 6-Aminoazepan-2-one hydrochloride are presented below. These protocols are standardized and widely applicable for the characterization of amine hydrochloride salts.
Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity. For amine hydrochloride salts, which may decompose at high temperatures, a capillary melting point method is standard.
Protocol:
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Sample Preparation: A small amount of the dry, crystalline 6-Aminoazepan-2-one hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device) equipped with a calibrated thermometer or digital temperature probe.
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Preliminary Determination: A rapid heating rate (10-20°C/min) is used to obtain an approximate melting range.
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Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the preliminary melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.
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Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range. Any signs of decomposition, such as darkening of the sample, should also be noted.[3]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable group, such as the primary amine in 6-Aminoazepan-2-one hydrochloride.
Protocol:
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Solution Preparation: A standard solution of 6-Aminoazepan-2-one hydrochloride (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
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Apparatus Calibration: A pH meter with a combination electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
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Titration Procedure: A known volume of the amine hydrochloride solution is placed in a beaker with a magnetic stirrer. The pH electrode is immersed in the solution, and an initial pH reading is recorded. The titrant is added in small, precise increments (e.g., 0.1 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
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Sample Preparation: An excess amount of 6-Aminoazepan-2-one hydrochloride is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask. The use of an excess ensures that a saturated solution is formed.
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Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Result Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Synthesis and Biological Evaluation Framework
As 6-Aminoazepan-2-one hydrochloride is primarily a synthetic building block, its direct biological activity is not extensively documented. However, its structure is related to caprolactam, a precursor to Nylon 6. The introduction of an amino group provides a reactive handle for the synthesis of a diverse range of derivatives with potential pharmacological activities.
Conceptual Synthesis Pathway
The synthesis of amino-caprolactam derivatives often starts from lysine. The following diagram illustrates a general, conceptual pathway for the synthesis of a 3-aminoazepan-2-one hydrochloride from L-lysine hydrochloride, which is structurally related to the target compound.
Caption: Conceptual synthesis pathway for a related amino-azepan-2-one hydrochloride.[4]
General Workflow for Biological Activity Screening
Given that 6-Aminoazepan-2-one hydrochloride is a synthetic intermediate, it would typically be used to generate a library of derivatives for biological screening. The following diagram outlines a general workflow for evaluating the biological activity of new chemical entities derived from this scaffold.
Caption: General workflow for biological screening of novel chemical derivatives.
Conclusion
6-Aminoazepan-2-one hydrochloride is a chemical intermediate with potential for use in the synthesis of novel compounds for various applications, including pharmaceuticals. While specific experimental data on its physicochemical properties are scarce in the public domain, this guide provides standardized protocols for their determination. The provided frameworks for synthesis and biological evaluation offer a roadmap for researchers interested in utilizing this and related scaffolds in drug discovery and development programs. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.
